molecular formula C20H17FN4O3 B2609412 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2319877-85-3

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2609412
CAS No.: 2319877-85-3
M. Wt: 380.379
InChI Key: VACBCCKSXYLIGU-UHFFFAOYSA-N
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Description

1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and is implicated in the pathophysiology of pain, neurogenic inflammation, and respiratory reflexes [2] . This compound functions by blocking the channel pore, thereby inhibiting the influx of calcium and sodium ions in response to a wide array of endogenous and exogenous agonists, such as allyl isothiocyanate (AITC) and 4-hydroxynonenal (4-HNE) [3] . Its primary research value lies in dissecting the specific role of TRPA1 in complex biological systems, making it an essential pharmacological tool for in vitro and in vivo investigations of chronic pain conditions, migraine, asthma, and itch. Researchers utilize this antagonist to validate TRPA1-mediated signaling pathways and to explore potential therapeutic strategies targeting this channel, without the confounding off-target effects associated with less selective agents.

Properties

IUPAC Name

1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h3-10,15H,2,11-12H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZMLXHIMYNZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN4O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved through a multi-step process involving:

  • Preparation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide.

  • Reduction of the carboxylic acid group to a methylene group.

  • Coupling this intermediate with 3-propylquinazoline-2,4-dione using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions primarily at the propyl side chain, yielding carboxylic acid derivatives.

  • Reduction: : Selective reduction can occur at the oxadiazole ring or the quinazoline core under mild conditions.

  • Substitution: : The fluorine atom in the 4-fluorophenyl group can be displaced by nucleophiles like amines or alkoxides.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic reagents such as sodium methoxide (NaOCH3) or aniline.

Major Products:
  • Oxidation: : Propyl group is converted to carboxylic acid.

  • Reduction: : Formation of tetrahydroquinazoline derivatives.

  • Substitution: : Fluorine substituted with alkoxy or amino groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new materials and ligands for catalysis.

Biology: Investigated for its potential as a molecular probe due to its fluorinated aromatic ring, aiding in imaging techniques like PET (positron emission tomography).

Industry: Used in the development of specialty polymers and as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The compound's biological activity stems from its ability to interact with specific molecular targets such as kinases and receptors due to its quinazoline moiety, which is known to inhibit enzyme activity. The fluorophenyl group enhances binding affinity and selectivity by forming strong interactions with hydrophobic pockets of proteins.

Comparison with Similar Compounds

Tetrahydroquinazoline Derivatives

  • Example 1: (S)-2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-4-(1H-tetrazol-5-yl)butyric acid () Structural Differences: Replaces the tetrahydroquinazoline-2,4-dione core with a 1,4-dihydroquinazolin-4-one system. The prop-2-ynyl group and tetrazol-5-yl substituent introduce distinct electronic and steric effects compared to the oxadiazole and propyl groups in the target compound.

Oxadiazole-Containing Compounds

  • Example 2 : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one ()
    • Structural Differences : Integrates a pyrazolone and tetrazole ring system instead of the tetrahydroquinazoline-dione core. The absence of fluorine reduces lipophilicity compared to the 4-fluorophenyl group in the target compound.
    • Functional Implications : Pyrazolone derivatives often exhibit anti-inflammatory or analgesic activity, suggesting divergent therapeutic applications compared to quinazoline-based molecules .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Example 1 () Example 2 ()
Molecular Weight ~435 g/mol (estimated) ~600 g/mol ~550 g/mol
LogP (Lipophilicity) ~3.2 (oxadiazole + fluorine enhance lipophilicity) ~2.8 (tetrazole reduces LogP) ~2.5 (pyrazolone reduces LogP)
Hydrogen Bond Acceptors 7 10 8
Solubility Moderate (oxadiazole may reduce aqueous solubility) High (tetrazole improves solubility) Low (bulky substituents)

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